molecular formula C20H23NO5S B7922154 Benzyl 3-(tosyloxy)piperidine-1-carboxylate

Benzyl 3-(tosyloxy)piperidine-1-carboxylate

Cat. No.: B7922154
M. Wt: 389.5 g/mol
InChI Key: XQHWUSIZDJTLCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 3-(tosyloxy)piperidine-1-carboxylate is a chemical compound with significant applications in organic synthesis and medicinal chemistry. It is characterized by the presence of a piperidine ring, a benzyl ester group, and a toluene-4-sulfonyloxy moiety. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-(tosyloxy)piperidine-1-carboxylate typically involves the following steps:

    Formation of Piperidine-1-carboxylic Acid Benzyl Ester: This can be achieved by reacting piperidine with benzyl chloroformate in the presence of a base such as triethylamine.

    Introduction of the Toluene-4-sulfonyloxy Group: The piperidine-1-carboxylic acid benzyl ester is then reacted with toluene-4-sulfonyl chloride in the presence of a base like pyridine to introduce the toluene-4-sulfonyloxy group.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-(tosyloxy)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The toluene-4-sulfonyloxy group can be displaced by nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines or thiols in the presence of a base like sodium hydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products

    Nucleophilic Substitution: Substituted piperidine derivatives.

    Hydrolysis: Piperidine-1-carboxylic acid.

    Reduction: Piperidine-1-carbinol.

Scientific Research Applications

Benzyl 3-(tosyloxy)piperidine-1-carboxylate is used in various scientific research applications, including:

    Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: In the development of pharmaceuticals, particularly those targeting neurological disorders.

    Biological Studies: As a tool for studying enzyme mechanisms and protein interactions.

    Industrial Applications: In the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of Benzyl 3-(tosyloxy)piperidine-1-carboxylate involves its ability to act as a reactive intermediate in various chemical reactions. The toluene-4-sulfonyloxy group is a good leaving group, making the compound highly reactive towards nucleophiles. This reactivity is exploited in the synthesis of various biologically active molecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Toluene-4-sulfonyloxy)-pyrrolidine-1-carboxylic acid benzyl ester
  • 3-(Toluene-4-sulfonyloxy)-morpholine-1-carboxylic acid benzyl ester

Uniqueness

Benzyl 3-(tosyloxy)piperidine-1-carboxylate is unique due to the presence of the piperidine ring, which imparts specific chemical properties and reactivity. Compared to similar compounds with pyrrolidine or morpholine rings, the piperidine derivative often exhibits different pharmacokinetic and pharmacodynamic profiles, making it valuable in drug development.

Properties

IUPAC Name

benzyl 3-(4-methylphenyl)sulfonyloxypiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO5S/c1-16-9-11-19(12-10-16)27(23,24)26-18-8-5-13-21(14-18)20(22)25-15-17-6-3-2-4-7-17/h2-4,6-7,9-12,18H,5,8,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQHWUSIZDJTLCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2CCCN(C2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.